2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol - 920796-72-1

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol

Catalog Number: EVT-1677252
CAS Number: 920796-72-1
Molecular Formula: C15H16FNO
Molecular Weight: 245.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

Compound Description: This group encompasses a series of compounds investigated for their potential as atypical dopamine transporter (DAT) inhibitors. Specifically, they aimed to improve upon the properties of 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b), which demonstrated efficacy in reducing the reinforcing effects of cocaine and methamphetamine in rats [, ]. Modifications involved exploring various alicyclic amine substituents, including piperazine, homopiperazine, and piperidine rings, to enhance DAT affinity and metabolic stability [, ].

2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogues

Compound Description: These compounds are recognized as novel glutaminase 1 inhibitors with potential applications in glioblastoma chemotherapy []. The studies focused on developing 2D and 3D-QSAR models to understand the structural features contributing to their antineoplastic activity [].

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

Compound Description: This compound is a clinical candidate for the antagonism of X-linked and cellular inhibitor of apoptosis proteins (IAPs), offering a potential strategy for anticancer therapies []. It was developed through a fragment-based approach and optimized for improved metabolic stability and cardiac safety [].

1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidino-1-butanol (p-Fluoro-hexahydro-difenidol)

Compound Description: This compound is an antimuscarinic agent, and its enantiomers were synthesized and evaluated for their affinity for different muscarinic receptor subtypes (M1-M4) []. The (R)-enantiomer displayed significantly higher affinity for these receptors compared to its (S)-counterpart [].

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

Compound Description: LQFM032 is a new compound synthesized and evaluated for its anxiolytic-like effects. Preclinical studies demonstrated its ability to reduce anxiety-related behaviors in rodents, and this effect was mediated through the benzodiazepine and nicotinic pathways [].

[1,2-Diamino-1-(4-fluorophenyl)alkanol]dichloridoplatinum(II) Complexes

Compound Description: This series of platinum(II) complexes, developed as potential anticancer agents, incorporates a 1,2-diamino-1-(4-fluorophenyl)alkanol ligand []. The study aimed to enhance the pharmacological profile, including aqueous solubility, lipophilicity, and cytotoxicity against various cancer cell lines, compared to the parent compound [1,2-diamino-1,2-bis(4-fluorophenyl)ethane]dichloridoplatinum(II) [].

(R)-4-(4-Fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl]piperazinium chloride propan-1-ol solvate

Compound Description: This compound was designed as a hybrid molecule incorporating structural elements associated with antihypertensive, antioxidant, and beta-adrenolytic activities [].

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor. Studies focused on characterizing its pharmacodynamics, including the relationship between its plasma concentrations, inhibition of phosphorylated MEK1 (pMEK1), and tumor growth inhibition in xenograft models [, ].

2-({4-[4-(Acridin-9-ylamino)phenylthio]phenyl}(2-hydroxyethyl)amino)ethan-1-ol (CK0402)

Compound Description: CK0402 is a topoisomerase II inhibitor that demonstrates anticancer activity. It exhibits promising effects in breast cancer cell lines, particularly in those overexpressing HER2 [, ]. Studies also investigated the combination of CK0402 with Herceptin for enhanced cytotoxicity in HER2-overexpressing cells [].

1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-trifluoromethanesulfonate

Compound Description: This compound is synthesized from the corresponding 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol via reaction with triflic anhydride []. This compound serves as a valuable chiral intermediate for synthesizing aminophosphines, which have applications in asymmetric catalysis [].

1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethan-1-ol

Compound Description: This compound's structure was determined using X-ray crystallography, but no biological activity or specific application was mentioned [].

1-(Piperazin-2-yl)ethan-1-ol Derivatives

Compound Description: This class of compounds, including those with varying substituents at the piperazine ring's 4-position, are derived from (2S,3R)-threonine. The synthesis utilizes a crucial step involving LiAlH4 reduction of bicyclic piperazinediones to introduce a benzyl protecting group and generate the 1-hydroxyethyl side chain [].

1-(5-(4-Chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

Compound Description: The structure of this compound was elucidated using X-ray crystallography, but its biological activity and applications remain unexplored [].

2-(4-Fluorophenyl)-1-(4-pyridyl)cyclopentan-1-ol

Compound Description: This compound is a pyridine-substituted cyclopentene derivative investigated as a potential p38 mitogen-activated protein kinase (MAPK) inhibitor []. It exists as a racemic mixture, and its structure was confirmed by X-ray crystallography [].

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and its hydroxylated derivatives

Compound Description: GBR 12909 is a dopamine transporter (DAT) ligand. Research focused on developing hydroxylated derivatives of GBR 12909, aiming to create long-acting agents for treating cocaine abuse []. These derivatives demonstrated varying DAT and serotonin transporter (SERT) affinities based on the position and stereochemistry of the hydroxyl group [].

4-Amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol S-alkyl Derivatives

Compound Description: This series of compounds combines pyrazole and 1,2,4-triazole moieties, aiming to explore their combined biological potential. In silico studies suggest potential anti-inflammatory, antifungal, and antitumor properties for some of these derivatives [].

2-Imino-1,3-thiazolines with Highly Fluorinated Fragments

Compound Description: This series of compounds was synthesized and evaluated for their α-glucosidase inhibitory activity, a target for managing type 2 diabetes. The presence of highly fluorinated fragments in their structure contributes to their potent inhibitory effects [].

2-((2-Arylquinolin-4-yl)oxy)ethan-1-ol Derivatives

Compound Description: These derivatives are synthesized through an efficient, ammonium iodide-catalyzed, radical-mediated tandem cyclization involving aromatic aldehydes, arylamines, and 1,4-dioxane. The study highlights the development of a novel approach for constructing these compounds [].

8-Chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol and its derivatives

Compound Description: This compound and its derivatives were synthesized and evaluated for their potential sedative and anti-Parkinsonian activities [].

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-Methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: These compounds are potent aromatase inhibitors, designed by combining structural features of second- and third-generation nonsteroid anti-aromatase compounds. Molecular docking studies reveal their strong inhibitory potency is attributed to molecular flexibility, hydrophobic interactions, heme-Fe coordination, and hydrogen bonding [].

(±)-4-(4-Chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol

Compound Description: This compound is a difluorinated analog of reduced haloperidol, designed to act as a sigma-1 receptor (S1R) ligand with reduced affinity for the dopamine D2 receptor (D2R) compared to haloperidol [].

2-[(2R)-2-(Morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one

Compound Description: This compound is an enantiomerically enriched ethereal analog of (R)-iso-moramide, designed as a potential analgesic with improved affinity and selectivity for opioid receptors []. The synthesis involves a chemoenzymatic approach, including lipase-catalyzed kinetic resolution for obtaining the desired enantiomer [].

1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol (5Y)

Compound Description: 5Y is a multipotent chaperone molecule with a unique profile, exhibiting anti-prion, anti-cancer, and anti-influenza virus activities []. Its discovery stemmed from optimizing carbazole derivatives for their individual activities against these targets [].

2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-butylamino)ethan-1-ol hydrogen chloride (1a)

Compound Description: 1a is a lead compound used to create a series of compounds with a 2-amino-2-phenylethanol scaffold. It serves as a template for developing potential oral antiasthmatic agents by targeting the β2-adrenoceptor []. Compound 1a displays promising β2-adrenoceptor selectivity, oral bioavailability, and a favorable toxicity profile.

References:1. 2. 3. 5. 6. 7. 9. 10. 11. 12. 13. 14. 15. 16. 18. 19. 20. 21. 22. 23. 24. 25. 26. 27. 28. 29. 30.

Properties

CAS Number

920796-72-1

Product Name

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol

IUPAC Name

2-(benzylamino)-1-(4-fluorophenyl)ethanol

Molecular Formula

C15H16FNO

Molecular Weight

245.29 g/mol

InChI

InChI=1S/C15H16FNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2

InChI Key

KKOSEYACVNUUPB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)O

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.